molecular formula C12H18N4 B11887796 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-29-3

1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B11887796
CAS No.: 646056-29-3
M. Wt: 218.30 g/mol
InChI Key: FAKUAZZHTJYIHU-UHFFFAOYSA-N
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Description

1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a unique structure that combines a pyridazine ring with a diazaspiro nonane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridazine derivative with a suitable diazaspiro nonane precursor can be catalyzed by acids or bases to form the desired spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to its specific combination of a pyridazine ring and a diazaspiro nonane core, which imparts unique physicochemical properties and biological activities. Its ability to inhibit FAAH with high potency and selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

646056-29-3

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-methyl-7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-8-3-5-12(15)6-9-16(10-12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3

InChI Key

FAKUAZZHTJYIHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=NN=CC=C3

Origin of Product

United States

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